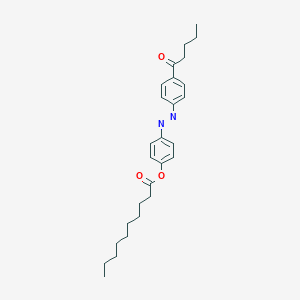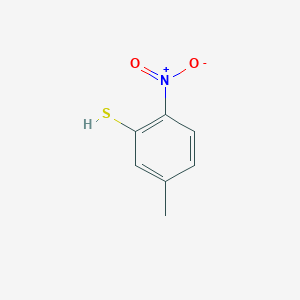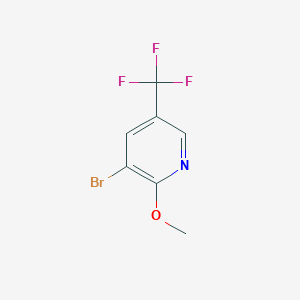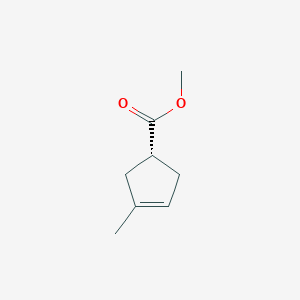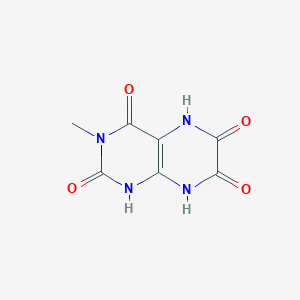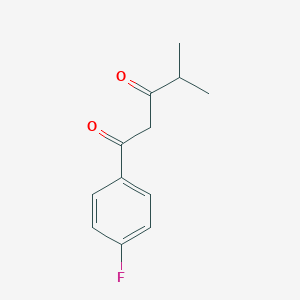
2,4,6-Triphenyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Triphenyl-1,3-dioxane is a chemical compound that has been extensively studied in the field of organic chemistry. It is a cyclic compound that contains three phenyl groups attached to a central dioxane ring. This compound has been of great interest to researchers due to its unique structure and potential applications in various fields.
作用机制
The mechanism of action of 2,4,6-Triphenyl-1,3-dioxane is not fully understood. However, it is believed to interact with biological molecules such as proteins and enzymes, leading to changes in their structure and function. This interaction may be due to the presence of the phenyl groups, which are known to interact with hydrophobic regions of biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4,6-Triphenyl-1,3-dioxane have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases. In vivo studies have shown that it can reduce inflammation and improve cognitive function in animal models.
实验室实验的优点和局限性
The advantages of using 2,4,6-Triphenyl-1,3-dioxane in lab experiments include its ease of synthesis, its stability, and its potential applications in various fields. However, its limitations include its low solubility in water, which may limit its use in certain experiments. Additionally, its potential toxicity and lack of specificity may limit its use in biological studies.
未来方向
There are several future directions for research on 2,4,6-Triphenyl-1,3-dioxane. One direction is the development of more specific and potent derivatives for use in biological studies. Another direction is the investigation of its potential use as a photosensitizer for photodynamic therapy. Additionally, its potential applications in the field of materials science, such as in the development of organic electronics, could also be explored.
合成方法
The synthesis of 2,4,6-Triphenyl-1,3-dioxane can be achieved through several methods. One of the most common methods involves the reaction of benzaldehyde with acetone in the presence of an acid catalyst. The resulting product is then treated with a reducing agent to yield the final product. Other methods include the reaction of benzaldehyde with cyclohexanone or the reaction of benzaldehyde with 2,3-dimethylbutane-2,3-diol.
科学研究应用
2,4,6-Triphenyl-1,3-dioxane has been extensively studied for its potential applications in various fields. In organic chemistry, it has been used as a building block for the synthesis of more complex compounds. It has also been used as a fluorescent probe for the detection of metal ions in solution. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
属性
CAS 编号 |
117525-88-9 |
|---|---|
产品名称 |
2,4,6-Triphenyl-1,3-dioxane |
分子式 |
C22H20O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
2,4,6-triphenyl-1,3-dioxane |
InChI |
InChI=1S/C22H20O2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-15,20-22H,16H2 |
InChI 键 |
JISOWUQFKXKMNL-UHFFFAOYSA-N |
SMILES |
C1C(OC(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1C(OC(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
同义词 |
2,4,6-triphenyl-1,3-dioxane 2,4,6-triphenyldioxane-1,3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)
